Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate
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Overview
Description
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate is an organic compound with the molecular formula C9H14O4. It is a derivative of tetrahydropyran and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with 4-hydroxy-2H-pyran-2-one under acidic conditions. The reaction typically proceeds via an esterification process, followed by cyclization to form the tetrahydropyran ring.
Another method involves the reduction of ethyl 2-(4-oxanyl)acetate using lithium aluminum hydride in tetrahydrofuran. The reaction is carried out at low temperatures (0°C) and then heated to reflux overnight .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions using ethyl acetoacetate and 4-hydroxy-2H-pyran-2-one. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: 2-(4-oxanyl)ethanol.
Oxidation: Carboxylic acids or ketones.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electron-withdrawing effects of the ester and ketone groups, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but lacks the ketone functional group.
Ethyl 2-(4-hydroxytetrahydro-2H-pyran-2-yl)acetate: Contains a hydroxyl group instead of a ketone.
Ethyl 2-(4-oxotetrahydro-2H-pyran-4-yl)acetate: Similar structure but with the ketone group at a different position.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 2-(4-oxooxan-2-yl)acetate |
InChI |
InChI=1S/C9H14O4/c1-2-12-9(11)6-8-5-7(10)3-4-13-8/h8H,2-6H2,1H3 |
InChI Key |
ZWBXYDILXMWITN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(=O)CCO1 |
Origin of Product |
United States |
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